Cas no 1511159-76-4 (1-amino-2-(thian-3-yl)propan-2-ol)
1-amino-2-(thian-3-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-2-(thian-3-yl)propan-2-ol
- EN300-1728826
- 1511159-76-4
-
- Inchi: 1S/C8H17NOS/c1-8(10,6-9)7-3-2-4-11-5-7/h7,10H,2-6,9H2,1H3
- InChI Key: KRSFBAIKEAYRRK-UHFFFAOYSA-N
- SMILES: S1CCCC(C1)C(C)(CN)O
Computed Properties
- Exact Mass: 175.10308534g/mol
- Monoisotopic Mass: 175.10308534g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 71.6Ų
1-amino-2-(thian-3-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728826-0.05g |
1-amino-2-(thian-3-yl)propan-2-ol |
1511159-76-4 | 0.05g |
$1417.0 | 2023-09-20 | ||
| Enamine | EN300-1728826-0.1g |
1-amino-2-(thian-3-yl)propan-2-ol |
1511159-76-4 | 0.1g |
$1484.0 | 2023-09-20 | ||
| Enamine | EN300-1728826-0.25g |
1-amino-2-(thian-3-yl)propan-2-ol |
1511159-76-4 | 0.25g |
$1551.0 | 2023-09-20 | ||
| Enamine | EN300-1728826-0.5g |
1-amino-2-(thian-3-yl)propan-2-ol |
1511159-76-4 | 0.5g |
$1619.0 | 2023-09-20 | ||
| Enamine | EN300-1728826-1.0g |
1-amino-2-(thian-3-yl)propan-2-ol |
1511159-76-4 | 1g |
$1686.0 | 2023-06-04 | ||
| Enamine | EN300-1728826-2.5g |
1-amino-2-(thian-3-yl)propan-2-ol |
1511159-76-4 | 2.5g |
$3304.0 | 2023-09-20 | ||
| Enamine | EN300-1728826-5.0g |
1-amino-2-(thian-3-yl)propan-2-ol |
1511159-76-4 | 5g |
$4890.0 | 2023-06-04 | ||
| Enamine | EN300-1728826-10.0g |
1-amino-2-(thian-3-yl)propan-2-ol |
1511159-76-4 | 10g |
$7250.0 | 2023-06-04 | ||
| Enamine | EN300-1728826-1g |
1-amino-2-(thian-3-yl)propan-2-ol |
1511159-76-4 | 1g |
$1686.0 | 2023-09-20 | ||
| Enamine | EN300-1728826-5g |
1-amino-2-(thian-3-yl)propan-2-ol |
1511159-76-4 | 5g |
$4890.0 | 2023-09-20 |
1-amino-2-(thian-3-yl)propan-2-ol Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-amino-2-(thian-3-yl)propan-2-ol
Research Brief on 1-amino-2-(thian-3-yl)propan-2-ol (CAS: 1511159-76-4): Recent Advances and Applications in Chemical Biology and Medicine
The compound 1-amino-2-(thian-3-yl)propan-2-ol (CAS: 1511159-76-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.
Recent studies have highlighted the versatility of 1-amino-2-(thian-3-yl)propan-2-ol as a building block for the synthesis of novel bioactive molecules. Its thiane ring and amino alcohol functional groups make it a valuable scaffold for the development of compounds targeting various biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of selective inhibitors for enzymes involved in neurodegenerative diseases.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 1-amino-2-(thian-3-yl)propan-2-ol. A recent publication in Organic Letters (2024) described a novel catalytic asymmetric synthesis route that significantly improves enantioselectivity, which is crucial for its application in chiral drug development. This method employs a palladium-catalyzed asymmetric hydrogenation, offering a more efficient and sustainable alternative to traditional synthetic approaches.
The biological activity of 1-amino-2-(thian-3-yl)propan-2-ol and its derivatives has been explored in various contexts. A 2024 study in ACS Chemical Biology revealed its potential as a modulator of G-protein-coupled receptors (GPCRs), particularly those implicated in metabolic disorders. The compound's ability to interact with these receptors suggests its promise as a lead compound for developing new therapeutics for diabetes and obesity.
Furthermore, computational studies have provided insights into the molecular interactions of 1-amino-2-(thian-3-yl)propan-2-ol with biological targets. Molecular docking and dynamics simulations, as reported in a 2023 article in the Journal of Chemical Information and Modeling, have elucidated its binding modes and affinity for specific protein pockets, guiding the design of more potent analogs.
In conclusion, 1-amino-2-(thian-3-yl)propan-2-ol (CAS: 1511159-76-4) represents a promising scaffold in medicinal chemistry, with recent research underscoring its potential in drug discovery. Continued exploration of its synthetic routes, biological activities, and therapeutic applications is expected to yield further breakthroughs in the coming years.
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